molecular formula C18H32O2 B8042934 4,4'-Cyclohexylidenebiscyclohexanol

4,4'-Cyclohexylidenebiscyclohexanol

Cat. No.: B8042934
M. Wt: 280.4 g/mol
InChI Key: WPPDDFFPJOSBOL-UHFFFAOYSA-N
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Description

4,4'-Cyclohexylidenebiscyclohexanol (CAS: 4221-68-5) is a bicyclic phenolic compound characterized by two cyclohexanol moieties linked via a cyclohexylidene bridge. Its molecular formula is C₁₈H₂₈O₂, with a molecular weight of 276.41 g/mol. The compound is synthesized through condensation reactions, such as with oxalyl chloride, to form polymers like poly(4,4'-cyclohexylidene bisphenol oxalate) . While its toxicological profile remains understudied , it is structurally related to bisphenol derivatives used in high-performance resins and coatings.

Properties

IUPAC Name

4-[1-(4-hydroxycyclohexyl)cyclohexyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h14-17,19-20H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPDDFFPJOSBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2CCC(CC2)O)C3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to derivatives with similar bicyclic frameworks but differing substituents or bridging groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Bridge Applications/Properties
4,4'-Cyclohexylidenebiscyclohexanol 4221-68-5 C₁₈H₂₈O₂ 276.41 Cyclohexylidene bridge Polymer synthesis ; limited toxicity data
Hydrogenated Bisphenol A (HBPA) 80-04-6 C₁₅H₂₈O₂ 240.38 Isopropylidene bridge Epoxy resins, LED packaging; UV resistance, thermal stability
4,4'-Bicyclohexanol 20601-38-1 C₁₂H₂₂O₂ 198.30 Direct C-C linkage LCD materials; melting point: 184–188°C
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ 210.36 Methylene bridge, amine groups Epoxy curing agent; geometric isomers (trans-trans, cis-cis, cis-trans)

Key Differences in Physicochemical Properties

  • Thermal Stability: HBPA (4,4'-Isopropylidenedicyclohexanol) exhibits superior thermal stability (melting point: 187°C) compared to 4,4'-Bicyclohexanol (184–188°C) due to its isopropylidene bridge, which enhances rigidity . this compound’s cyclohexylidene bridge may offer intermediate flexibility, though direct data are lacking.
  • Solubility :

    • HBPA has low water solubility (192 mg/L at 20°C) , while 4,4'-Methylenebis(cyclohexylamine) is more polar due to amine groups, enhancing solubility in organic solvents .
  • For 4,4'-Methylenebis(cyclohexylamine), toxicological data are extrapolated from analogues like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) .

Research Findings and Gaps

  • HBPA’s synthesis involves hydrogenation of bisphenol A, enhancing its environmental resistance .
  • Toxicological Data: Limited studies exist for this compound, necessitating caution in handling . HBPA’s irritant properties are well-characterized, with safety protocols for eye and skin contact .
  • Isomerism :

    • Compounds like 4,4'-Methylenebis(cyclohexylamine) exhibit geometric isomerism (trans-trans, cis-cis, cis-trans), affecting their reactivity and application in polymer networks .

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